1-((3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-yl)methyl)-3-(3-fluoro-4-(3-hydroxyazetidin-1-yl)phenyl)urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID25666693-Compound-54 involves a series of carefully controlled chemical reactions. The primary synthetic route includes the use of peptide synthesis techniques to create the single-chain peptide mimetic. The reaction conditions typically involve the use of protecting groups to ensure the correct formation of peptide bonds and the use of specific reagents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of PMID25666693-Compound-54 follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
PMID25666693-Compound-54 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
PMID25666693-Compound-54 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in modulating biological processes, such as cell signaling and hormone regulation.
Medicine: Explored for its potential therapeutic applications, including as a treatment for conditions related to relaxin deficiency.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PMID25666693-Compound-54 involves its interaction with specific molecular targets, such as receptors and enzymes. The compound mimics the action of human relaxin by binding to relaxin receptors, leading to the activation of downstream signaling pathways. These pathways are involved in various physiological processes, including vasodilation, collagen remodeling, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Human Relaxin: The natural hormone that PMID25666693-Compound-54 mimics.
Other Peptide Mimetics: Compounds designed to mimic the action of other peptides and proteins.
Uniqueness
PMID25666693-Compound-54 is unique due to its optimized structure, which enhances its stability and efficacy compared to natural relaxin and other peptide mimetics. This makes it a valuable tool for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C24H27ClFN5O2 |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
1-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-3-[3-fluoro-4-(3-hydroxyazetidin-1-yl)phenyl]urea |
InChI |
InChI=1S/C24H27ClFN5O2/c1-24(2,3)22-11-18(31(29-22)17-6-4-5-15(25)9-17)12-27-23(33)28-16-7-8-21(20(26)10-16)30-13-19(32)14-30/h4-11,19,32H,12-14H2,1-3H3,(H2,27,28,33) |
InChI Key |
BLMVABKWVMAQJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)CNC(=O)NC2=CC(=C(C=C2)N3CC(C3)O)F)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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